4h-1,4-Benzothiazine-2-carboxylic acid, 1-oxide
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Overview
Description
4H-1,4-Benzothiazine-2-carboxylic acid, 1-oxide is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-1,4-Benzothiazine-2-carboxylic acid, 1-oxide can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction typically involves the use of a base such as sodium hydroxide and is carried out under ultrasonication . The structures of the synthesized compounds are confirmed using analytical and spectral data .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4H-1,4-Benzothiazine-2-carboxylic acid, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .
Scientific Research Applications
4H-1,4-Benzothiazine-2-carboxylic acid, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Additionally, it is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings .
Mechanism of Action
The mechanism of action of 4H-1,4-Benzothiazine-2-carboxylic acid, 1-oxide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4H-1,4-Benzothiazine-2-carboxylic acid, 1-oxide can be compared to other similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide and 4H-3,1-benzothiazin-4-ones . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique properties of this compound, such as its enhanced stability and reactivity, make it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-oxo-4H-1λ4,4-benzothiazine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c11-9(12)8-5-10-6-3-1-2-4-7(6)14(8)13/h1-5,10H,(H,11,12) |
InChI Key |
SHLWQFHEJKHLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=C(S2=O)C(=O)O |
Origin of Product |
United States |
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